molecular formula C15H12N2S B13226398 [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine

[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine

Cat. No.: B13226398
M. Wt: 252.3 g/mol
InChI Key: FSUNMAKDBOKTDK-UHFFFAOYSA-N
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Description

[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups and an aniline moiety. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is substituted at position 2 with a phenyl group and at position 4 with a benzene ring linked to an amine group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory and antimicrobial contexts .

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)14-10-18-15(17-14)11-6-2-1-3-7-11/h1-10H,16H2

InChI Key

FSUNMAKDBOKTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent like ethanol and a catalyst such as hydrochloric acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown promise in biological applications, particularly as an antimicrobial and antileishmanial agent. Its derivatives have been studied for their activity against various pathogens, including bacteria and protozoa .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Substituents Key Features
4-Phenylthiazol-2-amine Phenyl at C4; amine at C2 Simpler structure; foundational scaffold for anti-inflammatory activity .
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine Fluorophenyl at C4; benzylamine at C2 Enhanced electronic effects due to fluorine; improved binding affinity .
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Chlorophenyl and diphenylmethyl groups at C2; phenyl at C4 Increased steric bulk; moderate antimicrobial activity .
[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine Phenyl at C2; benzene-linked amine at C4 Dual phenyl groups enhance π-π interactions; potential for multi-target activity .

Pharmacological Activity

  • Anti-inflammatory Activity: Derivatives with triazole substituents (e.g., 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine) show potent cyclooxygenase (COX) inhibition due to hydrogen bonding with active sites .
  • Antimicrobial Activity: Chlorophenyl-substituted analogs exhibit moderate activity against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL), attributed to halogen-mediated membrane disruption .
  • Binding Affinity: Fluorine-containing derivatives (e.g., benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) demonstrate improved docking scores (Vina score: −9.2 kcal/mol) compared to non-halogenated analogs (−7.8 kcal/mol) .

Physicochemical Properties

  • Solubility: The dual phenyl groups in [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine reduce aqueous solubility compared to mono-phenyl analogs like 4-phenylthiazol-2-amine .
  • Thermal Stability: Melting points correlate with substituent bulk; chlorophenyl derivatives (e.g., 180°C for 2b ) are more stable than methoxy-substituted analogs (e.g., 165°C for 4-(4-methoxyphenyl)thiazol-2-amine ).

Biological Activity

[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is a thiazole-based compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine features a thiazole ring linked to a phenyl group, which is known to enhance its biological activity. The synthesis typically involves the condensation of phenyl amines with thiazole derivatives under various conditions. For example, the synthesis may be achieved through methods such as Hantzsch reaction or other coupling reactions that yield the desired thiazole moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. In vitro assays reveal that certain 2-phenylthiazoles possess minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Gram-positive bacteria like Staphylococcus saprophyticus .

CompoundMIC (μg/mL)Target Organism
C82S. saprophyticus
C432E. faecalis

Anticancer Activity

The anticancer potential of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine has been explored in various cancer cell lines. For example, derivatives of thiazole compounds have shown promising results in inhibiting cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. One study reported an IC50 value of 2.01 µM for a closely related compound against HT29 cells, indicating potent anticancer activity .

Cell LineIC50 (µM)Compound
A549<105b
HeLa<105b
HT292.015b

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant capabilities. Compounds containing the thiazole moiety have demonstrated the ability to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cardiovascular health and neuroprotection .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications on the phenyl ring significantly influenced activity levels.
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The study highlighted structure-activity relationships (SAR), revealing that specific substitutions on the thiazole ring could enhance antiproliferative effects.

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